[Cys7]-beta-Amyloid (1-40)

Amyloid fibril structure Solvent accessibility Cysteine scanning mutagenesis

[Cys7]-beta-Amyloid (1-40) is a single-residue variant of wild-type human amyloid-β (1-40) in which histidine at position 7 is substituted with cysteine (His7→Cys). This substitution introduces a unique thiol handle into the solvent-exposed N-terminal region of the peptide, a domain established to lie outside the amyloid core.

Molecular Formula
Molecular Weight 4317.9
Cat. No. B1578854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cys7]-beta-Amyloid (1-40)
Molecular Weight4317.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Cys7]-beta-Amyloid (1-40): A Site-Specific Cysteine-Modified Aβ Peptide for Directed Bioconjugation and Amyloid Structural Probing


[Cys7]-beta-Amyloid (1-40) is a single-residue variant of wild-type human amyloid-β (1-40) in which histidine at position 7 is substituted with cysteine (His7→Cys) . This substitution introduces a unique thiol handle into the solvent-exposed N-terminal region of the peptide, a domain established to lie outside the amyloid core [1]. The peptide retains the full 40-residue length and fundamental aggregation propensity of wild-type Aβ(1-40) while enabling thiol-specific chemistries — maleimide conjugation, disulfide cross-linking, and oriented surface immobilization — that are inaccessible to the native, cysteine-free wild-type sequence [2]. Its molecular weight is 4317.9 Da, distinguishing it from wild-type Aβ(1-40) (4329.9 Da) and other position-specific cysteine mutants such as [Cys26]-beta-Amyloid (1-40) (4345.9 Da) .

Why Wild-Type Aβ(1-40) or Alternative Single-Residue Mutants Cannot Substitute for [Cys7]-beta-Amyloid (1-40) in Thiol-Directed Applications


Wild-type Aβ(1-40) contains no cysteine residues in its native sequence, precluding any thiol-based bioconjugation strategy [1]. Randomly labeled peptides generated through amine-reactive chemistry (e.g., NHS-ester coupling to Lys16, Lys28, or the N-terminal amine) produce heterogeneous populations with undefined stoichiometry and variable effects on aggregation kinetics [2]. Among position-specific cysteine mutants, the location of the thiol determines its accessibility in the fibril state: cysteine substitutions in the amyloid core region (residues 16–19, 31–34) become buried and inaccessible to alkylation once fibrils form, while N-terminal cysteine substitutions — including position 7 — remain fully solvent-exposed and reactive in both monomeric and fibrillar states [3]. This positional dependence means that [Cys26]-beta-Amyloid (1-40) or other core-region cysteine mutants cannot support post-aggregation labeling or fibril-surface conjugation, whereas [Cys7]-beta-Amyloid (1-40) retains its thiol reactivity across all aggregation states [3].

Quantitative Differentiation Evidence for [Cys7]-beta-Amyloid (1-40) Relative to Wild-Type and Other Cysteine Mutants


Cys7 Retains Full Solvent Accessibility in the Fibril State Unlike Core-Region Cysteine Substitutions

In systematic scanning cysteine mutagenesis of Aβ(1-40), cysteine residues introduced at N-terminal positions including position 7 remain fully accessible to alkylation by iodoacetic acid even after incorporation into mature amyloid fibrils [1]. By contrast, cysteine substitutions within the amyloid core regions — specifically residues 16–19 and 31–34 — are uniformly inaccessible to alkylation in the fibril state, demonstrating burial within the densely packed cross-β structure [1]. This positional differential in solvent accessibility was established using identical alkylation conditions (iodoacetic acid challenge under reducing conditions) across all single-Cys mutants in the same study, providing a direct intra-study comparison [1].

Amyloid fibril structure Solvent accessibility Cysteine scanning mutagenesis Alkylation probing

Cys7 Modification Does Not Destabilize Amyloid Fibrils, in Contrast to Core-Residue Modifications

When Cys mutant monomers are chemically modified (carboxymethylated with iodoacetic acid) prior to fibril assembly, N-terminal cysteine modifications — including at position 7 — do not greatly impact fibril stability as measured by the equilibrium monomer concentration (Cr) at the end of the fibril elongation reaction [1]. In contrast, identical carboxymethyl modification of cysteine residues within core segments (residues 16–19 and 31–34) destabilizes fibril elongation, producing measurably elevated Cr values indicating reduced fibril thermodynamic stability [1]. The wild-type Aβ(1-40) fibril Cr is 0.7–1.0 µM in phosphate-buffered saline at 37 °C, corresponding to a ΔG of fibril elongation of approximately −9 kcal/mol [2].

Fibril thermodynamic stability Critical concentration Elongation free energy Mutational analysis

Defined Single-Thiol Stoichiometry Enables Homogeneous Bioconjugation Versus Heterogeneous Labeling of Wild-Type Aβ(1-40)

[Cys7]-beta-Amyloid (1-40) provides exactly one thiol group per peptide molecule at a defined sequence position, enabling 1:1 stoichiometric conjugation with maleimide-functionalized fluorophores, biotin, or surface linkers [1]. Wild-type Aβ(1-40) contains zero cysteine residues (molecular formula C194H295N53O58S1, MW 4329.9, where the single sulfur originates from Met35) . Amine-directed labeling of wild-type Aβ(1-40) yields heterogeneous mixtures due to the presence of two lysine residues (Lys16, Lys28) plus the N-terminal amine, producing variable labeling stoichiometry and site heterogeneity that complicates quantitative interpretation of aggregation kinetics and binding assays [2]. The purity of N-terminal cysteine Aβ peptides produced via solid-phase synthesis is typically ≥95% by HPLC, and maleimide conjugation yields 94–97% pure labeled product as demonstrated for the analogous N-terminal cysteine Aβ42 system [2].

Site-specific bioconjugation Maleimide chemistry Fluorescent labeling Peptide immobilization

N-Terminal Location of Cys7 Permits Oriented Surface Immobilization Without Occlusion of the Amyloid Core

The N-terminal location of the Cys7 substitution permits oriented immobilization of the peptide onto maleimide-terminated surfaces via the thiol group while leaving the amyloidogenic core and C-terminal regions (encompassing residues 16–40, which contain the β-sheet-forming segments) freely accessible for aggregation studies, ligand binding assays, or AFM imaging . This orientation control is documented for N-terminal cysteine-modified Aβ peptides, where maleimide-terminated mica surfaces achieve specific, oriented tethering through the N-terminal thiol . C-terminal or internal cysteine substitutions such as [Cys26] would, upon oriented immobilization through their thiol, project the N-terminus outward and potentially constrain or bury the core-forming segments, altering aggregation behavior [1].

AFM imaging Surface plasmon resonance Oriented immobilization Amyloid-surface interaction

High-Value Application Scenarios for [Cys7]-beta-Amyloid (1-40) in Amyloid Research and Drug Discovery


Fluorescent Tracking of Aβ Fibril Formation Kinetics with Stoichiometrically Defined Labeling

In Thioflavin T (ThT)-based fibrillization assays, the dye reports on cross-β structure but does not distinguish peptide populations. Conjugating [Cys7]-Aβ(1-40) with a maleimide-fluorophore (e.g., HiLyte Fluor 488, Cy3, or Cy5) prior to or following fibril assembly enables direct tracking of the labeled peptide population via fluorescence correlation spectroscopy (FCS) or Förster resonance energy transfer (FRET) [1]. Because Cys7 remains solvent-accessible in both monomeric and fibrillar states [2], labeling can be performed either pre- or post-aggregation, a flexibility not available with core-region cysteine mutants. The defined 1:1 labeling stoichiometry eliminates the kinetic ambiguity introduced by heterogeneous amine-labeled wild-type Aβ(1-40) [1].

Oriented Surface Plasmon Resonance (SPR) Biosensor Surfaces for Aβ Oligomer and Ligand Interaction Studies

Immobilizing [Cys7]-Aβ(1-40) onto maleimide-derivatized SPR sensor chips via its N-terminal thiol produces a uniformly oriented peptide monolayer where the amyloidogenic core (residues 16–40) projects into the flow channel, fully accessible for binding interactions with antibodies, small-molecule aggregation inhibitors, or putative receptor proteins . This oriented configuration yields more reproducible binding kinetics (ka, kd, KD) compared to non-specifically adsorbed wild-type Aβ(1-40), which presents a heterogeneous mixture of orientations and may bury critical binding epitopes against the sensor surface . Post-immobilization, the surface-tethered peptide can be induced to aggregate under controlled buffer conditions while maintaining covalent attachment, enabling real-time monitoring of fibril growth on-surface.

Disulfide-Crosslinked Aβ Dimer Generation for Synaptic Toxicity Studies

Oxidation of [Cys7]-Aβ(1-40) under controlled conditions produces a covalent homodimer linked by an intermolecular Cys7–Cys7 disulfide bond [2]. Such disulfide-stabilized dimers serve as structurally defined mimics of the soluble Aβ oligomer species implicated in early synaptic dysfunction in Alzheimer's disease [1]. Unlike dimers generated from core-region cysteine mutants — which may distort the native aggregation pathway by constraining β-sheet packing — N-terminal disulfide cross-linking at position 7 minimally perturbs fibril core interactions, as demonstrated by the retention of near-wild-type fibril elongation thermodynamics for N-terminally modified Cys mutants [2]. This enables studies of dimer-specific neurotoxicity without the confounding variable of altered aggregation propensity.

Maleimide-Functionalized Affinity Probes for Aβ Interactome Pull-Down and Mass Spectrometry

[Cys7]-Aβ(1-40) can be conjugated with biotin-maleimide to generate a homogeneously biotinylated Aβ probe suitable for streptavidin pull-down of Aβ-binding proteins from neuronal lysates or cerebrospinal fluid [3]. The defined attachment site at position 7 ensures that the biotin moiety is positioned away from the peptide's aggregation interfaces (residues 16–21 and 31–35) [2], minimizing interference with native protein–protein interactions. In contrast, biotinylation of wild-type Aβ(1-40) via random amine coupling produces a mixture of labeled species with variable binding properties, reducing assay reproducibility and complicating the identification of genuine interacting partners in proteomic workflows [3].

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